molecular formula C11H16N4O2 B7150938 N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B7150938
M. Wt: 236.27 g/mol
InChI Key: SCGJPXQRSVIRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound that features a pyrazole ring, a cyclopropane ring, and an amide group

Properties

IUPAC Name

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2)3-8(11)10(17)14-7-4-13-15(5-7)6-9(12)16/h4-5,8H,3,6H2,1-2H3,(H2,12,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJPXQRSVIRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2=CN(N=C2)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the amino-oxoethyl group: This step involves the reaction of the pyrazole derivative with an appropriate amino-oxoethyl precursor, such as an amino acid derivative.

    Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-1,2,3-triazole-4-carboxamide
  • 5-amino-pyrazole derivatives

Uniqueness

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide is unique due to the presence of both a cyclopropane ring and a pyrazole ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.